molecular formula C19H20N2O3S2 B3750250 ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 5539-95-7

ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3750250
CAS No.: 5539-95-7
M. Wt: 388.5 g/mol
InChI Key: NXCAGETVILLDEC-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiourea-functionalized cyclopenta[b]thiophene derivative. Its structure comprises:

  • Core: A 5,6-dihydro-4H-cyclopenta[b]thiophene ring system, a fused bicyclic scaffold providing rigidity and planar geometry.
  • Substituents: Position 3: Ethyl carboxylate ester (–COOEt), enhancing solubility and serving as a common pharmacophore in bioactive molecules.

This compound belongs to a broader class of 2-amino-thiophene derivatives, which are synthetically versatile and exhibit diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[(3-methylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-3-24-18(23)15-13-8-5-9-14(13)26-17(15)21-19(25)20-16(22)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCAGETVILLDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364384
Record name ST50183507
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5539-95-7
Record name ST50183507
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the carbamothioyl group: This step involves the reaction of the thiophene derivative with a carbamothioylating agent.

    Attachment of the ethyl ester group: This is usually done through esterification reactions using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Purification steps: Including recrystallization and chromatography to obtain the pure compound.

    Quality control: Using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the carbonyl group to an alcohol.

    Substitution: This can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics or as a component in advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds (Table 1) highlight variations in substituents, synthesis routes, and biological activities.

Table 1. Key Structural and Functional Comparisons

Compound Name Core Structure Substituents at Position 2 Substituents at Position 3 Key Properties/Activities References
Target Compound : Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene –NH–C(S)–NH–(3-methylbenzoyl) Ethyl carboxylate Potential bioactivity inferred from thiourea analogs (antifungal/antibacterial)
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene –NH–C(S)–NH–Ph Ethyl carboxylate Demonstrated antifungal activity against Candida spp. and antibacterial activity against Staphylococcus aureus
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene –NH–CO–(4-phenylbenzoyl) Ethyl carboxylate Higher lipophilicity (XLogP3 = 5.9) due to biphenyl group; potential CNS penetration
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene –NH–CO–(2-fluorobenzoyl) Ethyl carboxylate Intermediate in synthesizing influenza virus polymerase inhibitors (e.g., compound 36 )
Methyl 2-[[[[2-(3,4-diethoxyphenyl)ethyl]amino]thioxomethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene –NH–C(S)–NH–(3,4-diethoxyphenethyl) Methyl carboxylate Enhanced solubility (methyl ester) with diethoxy groups for redox activity
Ethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene –NH–CO–(thiophene-2-yl) Ethyl carboxylate Thiophene moiety may improve π-π stacking in crystal packing

Key Observations :

Substituent Effects on Bioactivity :

  • Thiourea derivatives (e.g., phenylthioureido in ) show stronger antifungal activity compared to amide analogs (e.g., benzoyl in ), likely due to enhanced hydrogen-bonding capacity of the thiourea group.
  • Fluorinated benzoyl substituents (e.g., 2-fluorobenzoyl in ) improve target specificity in antiviral applications.

Ester Group Influence :

  • Ethyl esters (common in ) balance lipophilicity and solubility, whereas methyl esters (e.g., ) prioritize solubility for in vitro assays.

Synthetic Routes: Most analogs are synthesized via condensation of 2-amino-cyclopenta[b]thiophene precursors with isothiocyanates or acyl chlorides under reflux in ethanol/triethylamine . Yields vary significantly (22–80%) depending on steric hindrance of substituents .

Spectroscopic Characterization :

  • 1H NMR : Thiourea NH protons resonate at δ 12.10–12.24 ppm .
  • HRMS : Precise mass confirmation (e.g., m/z 390.1370 in ) ensures structural fidelity.

Crystallographic Insights :

  • Derivatives with aromatic substituents (e.g., phenyl, naphthyl) exhibit planar conformations stabilized by intramolecular hydrogen bonds (N–H···O/S), as analyzed via SHELX and ORTEP-3 .

Biological Activity

Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC18H20N2O3S2
Molecular Weight366.49 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiophene derivatives are known to modulate enzyme activity and receptor interactions, leading to a range of pharmacological effects. Specifically, this compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that treatment with this compound led to a reduction in cell viability in breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours.

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. In a recent study, it was found to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. In animal models of inflammation, administration of this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 8 µM.
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity against clinical isolates.
    • Findings : The compound exhibited strong antibacterial effects with notable efficacy against multidrug-resistant strains.
  • Inflammation Model :
    • Objective : To investigate the anti-inflammatory effects in a carrageenan-induced paw edema model in rats.
    • Findings : A significant reduction in paw swelling was observed compared to the control group (p < 0.05).

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, the core thiophene scaffold (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives) is reacted with isothiocyanate or acylating agents. A common approach involves refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate in anhydrous dichloromethane under nitrogen . Post-synthesis, purification is achieved via reverse-phase HPLC (using methanol-water gradients) or recrystallization (e.g., methanol or ethanol), with yields ranging from 47% to 94% depending on substituents .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent integration and electronic environments. For example, cyclopenta[b]thiophene protons appear as multiplet signals between δ 1.5–3.0 ppm, while aromatic protons from the 3-methylphenyl group resonate at δ 6.8–7.5 ppm .
  • HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodology :
  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (DCM, toluene) via gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–60°C), and light exposure. Monitor changes via HPLC or TLC over 24–72 hours .

Advanced Research Questions

Q. What strategies optimize the compound’s yield in multi-step syntheses, and how are side products minimized?

  • Methodology :
  • Step Optimization : Use catalytic piperidine/acetic acid for Knoevenagel condensations to enhance reaction rates .
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during acylations to prevent undesired substitutions .
  • Side-Product Mitigation : Employ column chromatography or preparative HPLC for intermediates. For example, impurities from incomplete cyclization are removed using silica gel (ethyl acetate/hexane eluent) .

Q. How can computational modeling predict the compound’s bioactivity and guide structural modifications?

  • Methodology :
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51 or bacterial gyrase) based on homology models .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize derivatives for synthesis .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .

Q. How do researchers resolve contradictions in biological activity data between in vitro and in vivo assays?

  • Methodology :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in liver S9 fractions .
  • Dose-Response Refinement : Adjust dosing regimens in rodent models to account for species-specific metabolic differences .

Q. What experimental designs are used to elucidate the compound’s mechanism of action against bacterial targets?

  • Methodology :
  • Time-Kill Assays : Expose S. aureus or E. coli cultures to sub-MIC concentrations and monitor viability over 24 hours .
  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .
  • Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., dihydrofolate reductase) via spectrophotometric NADPH depletion assays .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in NMR or MS data during structural characterization?

  • Methodology :
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm ambiguous NMR signals .
  • High-Resolution Cross-Check : Compare experimental HRMS data with theoretical values (≤3 ppm error threshold) .
  • Dynamic Exchange Analysis : Variable-temperature NMR to identify conformational dynamics (e.g., rotamers causing split peaks) .

Q. What statistical approaches validate the reproducibility of biological activity data across independent studies?

  • Methodology :
  • Interlab Validation : Share samples with collaborating labs for blinded IC₅₀ determination (e.g., antifungal activity against C. albicans) .
  • Meta-Analysis : Pool data from ≥3 independent experiments using mixed-effects models to account for batch variability .

Tables for Key Data

Q. Table 1: Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationPiperidine/AcOH, toluene, reflux72–94≥95%
Acylation3-Methylphenyl isothiocyanate, DCM, N₂47–67≥98%

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic Peaks/SignalsFunctional Group ConfirmationReference
¹H NMRδ 2.3 (s, 3H, CH₃), δ 1.2 (t, 3H, OCH₂CH₃)Methyl and ethyl ester groups
IR1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=S)Carbamothioyl moiety

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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